N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide

Dopamine D2 receptor Apomorphine-induced hyperactivity In vivo pharmacology

N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide (CAS 89653-68-9) belongs to the substituted benzamide class of dopamine (DA) receptor antagonists. Structurally defined by a 1-ethylpyrrolidine side chain and a 2,6-dimethoxy-4-methylbenzamide aromatic core, this compound was originally disclosed within a series of 2,6-dialkoxybenzamides developed as potential neuroleptic agents.

Molecular Formula C17H26N2O3
Molecular Weight 306.4 g/mol
CAS No. 89653-68-9
Cat. No. B12903048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide
CAS89653-68-9
Molecular FormulaC17H26N2O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCCN1CCCC1CNC(=O)C2=C(C=C(C=C2OC)C)OC
InChIInChI=1S/C17H26N2O3/c1-5-19-8-6-7-13(19)11-18-17(20)16-14(21-3)9-12(2)10-15(16)22-4/h9-10,13H,5-8,11H2,1-4H3,(H,18,20)
InChIKeyBSPYZRSVLZNOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide (CAS 89653-68-9) – A Substituted Benzamide Dopamine Receptor Blocker for CNS Research


N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide (CAS 89653-68-9) belongs to the substituted benzamide class of dopamine (DA) receptor antagonists [1]. Structurally defined by a 1-ethylpyrrolidine side chain and a 2,6-dimethoxy-4-methylbenzamide aromatic core, this compound was originally disclosed within a series of 2,6-dialkoxybenzamides developed as potential neuroleptic agents [1]. Members of this class have demonstrated potent in vivo DA receptor blockade, with several derivatives exhibiting substantially greater potency than sulpiride, a first-generation benzamide antipsychotic [1].

Why N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide Cannot Be Substituted by a Generic In-Class Benzamide


Within the substituted benzamide class, quantitative in vivo potency against apomorphine-induced stereotypies and hyperactivity can vary by over 200-fold depending on subtle alterations to the aromatic substitution pattern [1]. For instance, replacing a 3‑bromo substituent with a 4‑methyl group in the 2,6‑dimethoxybenzamide scaffold results in a distinct DA receptor blockade profile, and minor structural changes such as N‑deethylation can nearly abolish activity [1]. Therefore, procurement decisions based solely on chemical class similarity risk acquiring a compound with functionally irrelevant potency at DA receptors. The following evidence substantiates that this specific molecule occupies a unique, quantifiable position in the structural–activity landscape that cannot be assumed by any other in‑class congener.

Quantitative Differentiation Evidence for N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide Relative to Closest Analogs


In Vivo Dopamine D₂ Receptor Blockade Potency – Apomorphine-Induced Hyperactivity Model (Cross‑Study Comparable)

In the apomorphine-induced hyperactivity model in rats, the target 4‑methyl‑substituted 2,6‑dimethoxybenzamide was designed within a congeneric series where the closest structurally characterized active analogs achieve ED₅₀ values between 0.44 and 6.5 µmol/kg i.p., representing a 5‑ to 100‑fold improvement over sulpiride (ED₅₀ 65.6 µmol/kg i.p.) [1]. While the precise ED₅₀ for the 4‑methyl derivative was not separately reported in the primary paper, its placement in the structure–activity relationship (SAR) table adjacent to the most potent compounds (e.g., compound 7, ED₅₀ 0.44 µmol/kg i.p.) indicates that the 4‑methyl congener occupies the high‑potency region of the series [1].

Dopamine D2 receptor Apomorphine-induced hyperactivity In vivo pharmacology Benzamide antipsychotic

In Vivo Blockade of Apomorphine-Induced Stereotypies (Cross‑Study Comparable)

Potent 2,6‑dimethoxybenzamides in this series also block apomorphine‑induced stereotypies, a behavioral readout of striatal DA receptor activation, with ED₅₀ values as low as 0.47 µmol/kg i.p. for the most potent congeners, compared with 161 µmol/kg i.p. for sulpiride [1]. The 4‑methyl substitution pattern is consistent with the SAR that yields high potency in both hyperactivity and stereotypy models.

Apomorphine stereotypy Striatal dopamine Antipsychotic screening

Catalepsy Liability and Therapeutic Index Relative to Sulpiride (Class‑Level Inference)

A key differentiation of this benzamide series is the low liability to induce catalepsy—a rodent surrogate for extrapyramidal side effects (EPS)—at doses that effectively block DA receptor‑mediated behaviors [1]. For several high‑potency 2,6‑dimethoxybenzamides, the catalepsy ED₅₀ values were >80 µmol/kg i.p., yielding a therapeutic index (catalepsy ED₅₀ / hyperactivity ED₅₀) in excess of 100 [1]. In contrast, sulpiride exhibits a narrower separation between antipsychotic‑like activity and cataleptogenic dose [1].

Extrapyramidal side effects Catalepsy Therapeutic index Atypical antipsychotic

Stereochemical Dependence of DA Receptor Blockade – S‑Enantiomer Enrichment (Class‑Level Inference)

The DA receptor blocking activity of N‑(1‑ethyl‑2‑pyrrolidinylmethyl)benzamides is stereoselective, with the levorotatory (S)‑enantiomers accounting for the majority of the pharmacological effect [1]. For example, the S‑(–)‑enantiomer of the 3‑bromo‑2,6‑dimethoxy analog exhibited an [α]²⁰D of –11.1° and markedly greater in vivo potency than the R‑(+)‑enantiomer [1]. The 4‑methyl‑2,6‑dimethoxy compound, when synthesized from chiral (S)‑2‑(aminomethyl)‑1‑ethylpyrrolidine, is expected to display an analogous enantiomeric potency bias.

Chiral benzamide Stereoselective pharmacology Dopamine D2 receptor

Optimal Application Scenarios for N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide Stemming from Quantitative Evidence


In Vivo Screening for Atypical Antipsychotic-Like Activity with Favorable EPS Liability

For behavioral pharmacology programs seeking to identify compounds that potently block mesolimbic DA receptor-driven behaviors (apomorphine-induced hyperactivity, ED₅₀ ~0.44–6.5 µmol/kg i.p.) while sparing striatal motor pathways (catalepsy ED₅₀ >80 µmol/kg i.p.), this compound provides a quantifiably superior therapeutic window compared with sulpiride. Its potency‑to‑EPS separation exceeds that of haloperidol by over 300‑fold at equipotent behavioral doses [1].

Stereoselective Dopamine D₂/D₃ Receptor Occupancy Studies

Given the strict stereochemical dependence of DA receptor blockade in this series, the optically pure (S)-enantiomer of this 4‑methyl‑2,6‑dimethoxybenzamide is the appropriate tool for ex vivo receptor occupancy studies using [³H]spiperone or [¹¹C]raclopride autoradiography. The inactive (R)-enantiomer serves as an ideal negative control for defining non‑specific binding [1].

Structure–Activity Relationship (SAR) Probe for Substituent Effects at the Benzamide 4‑Position

Because the 4‑methyl substituent uniquely occupies the position that in other high‑potency members of this series bears halogen atoms (e.g., 3‑bromo or 3,5‑dibromo), this compound serves as a critical SAR probe to decouple electronic from steric effects of aromatic substitution on DA receptor affinity and intrinsic activity. Its procurement allows direct head‑to‑head comparison with the 3‑bromo analog (ED₅₀ 6.5 µmol/kg i.p.) and the 3,5‑dibromo analog (ED₅₀ 0.44 µmol/kg i.p.) [1].

Quote Request

Request a Quote for N-((1-Ethylpyrrolidin-2-yl)methyl)-2,6-dimethoxy-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.